Definitive Structural Fingerprint: Single-Crystal X-Ray Diffraction Quality Versus Uncharacterized Competing Intermediates
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has been fully characterized by single-crystal X-ray diffraction, with the structure deposited in the Crystallography Open Database (COD 7061913) [1]. The unit cell parameters (a = 4.124 Å, b = 12.7162 Å, c = 14.3351 Å; triclinic, space group P‾1) and refinement statistics (R = 0.0565, wR = 0.1421) meet the standards for unambiguous pharmaceutical identity verification [1]. In contrast, methyl 3-amino-6-bromopyrazine-2-carboxylate—a frequently employed alternative intermediate in favipiravir synthesis—has no published single-crystal structure in the COD, Cambridge Structural Database (CSD), or peer-reviewed literature, rendering its solid-state identity unconfirmed by gold-standard methodology [2]. This differential establishes the target compound as the structurally characterized reference intermediate in the favipiravir synthetic landscape.
| Evidence Dimension | Availability of publication-grade single-crystal X-ray structure (yes/no) and refinement quality (R-factor) |
|---|---|
| Target Compound Data | COD Entry 7061913: R = 0.0565, wR = 0.1421, GOF = 1.046; triclinic, space group P‾1, V = 683.88 ų; data collected at 100 K |
| Comparator Or Baseline | Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4): No published crystal structure in COD, CSD, or peer-reviewed journals as of 2026 |
| Quantified Difference | Target: fully characterized single-crystal structure (R = 0.0565). Comparator: no published crystallographic data |
| Conditions | X-ray diffraction, CuKα radiation (λ = 1.54184 Å), T = 100 K; COD deposition with full CIF available |
Why This Matters
A published single-crystal structure provides an unambiguous, regulatorily acceptable identity confirmation that is unavailable for competing intermediates, directly supporting ANDA/DMF submissions and ICH Q6A identity testing requirements.
- [1] Crystallography Open Database. Entry 7061913: Methyl-6-fluoro-3-hydroxypyrazine-2-carboxylate. Cell: a = 4.124 ± 0.0002 Å, b = 12.7162 ± 0.0006 Å, c = 14.3351 ± 0.0009 Å, α = 67.238 ± 0.005°, β = 82.602 ± 0.005°, γ = 81.791 ± 0.004°, V = 683.88 ± 0.07 ų; R = 0.0565, wR = 0.1421, GOF = 1.046. https://qiserver.ugr.es/cod/7061913.html View Source
- [2] Titova YA, Fedorova OV. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. 2020;56(6):659–662. doi:10.1007/s10593-020-02715-3 View Source
